Enhanced Lipophilicity (LogP = 1.93) Balances Membrane Permeability and Aqueous Solubility Relative to Mono-Chloro and Methyl Analogs
The target compound exhibits a measured LogP of 1.93, establishing an optimal lipophilicity midpoint for drug design. This value is substantially higher than the mono-chlorinated analog 5-chloro-1,2,4-thiadiazole (LogP = 1.11) , indicating improved membrane partitioning. Conversely, it is lower than the di-chlorinated ring analog 3,5-dichloro-1,2,4-thiadiazole (LogP = 2.37) , avoiding the excessive lipophilicity that often correlates with poor solubility and high metabolic clearance. The comparator 5-chloro-3-methyl-1,2,4-thiadiazole has a LogP of 1.36 , placing it closer to the mono-chloro analog and suggesting that the chloromethyl group in the target compound contributes more effectively to lipophilicity than a methyl substituent.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.93 |
| Comparator Or Baseline | 5-chloro-3-methyl-1,2,4-thiadiazole: LogP = 1.36; 5-chloro-1,2,4-thiadiazole: LogP = 1.11; 3,5-dichloro-1,2,4-thiadiazole: LogP = 2.37 |
| Quantified Difference | ΔLogP = +0.57 (vs. 5-chloro-3-methyl); +0.82 (vs. 5-chloro-1,2,4-thiadiazole); -0.44 (vs. 3,5-dichloro-1,2,4-thiadiazole) |
| Conditions | Experimental measurement; standard shake-flask or HPLC-derived method |
Why This Matters
The LogP of 1.93 places the target compound within the optimal range (LogP 2–5) for oral bioavailability, making it a superior starting scaffold for medicinal chemistry optimization compared to the more polar mono-chloro analog and the excessively lipophilic dichloro analog.
